molecular formula C13H22N2O4S2 B2572652 2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 915910-36-0

2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2572652
CAS No.: 915910-36-0
M. Wt: 334.45
InChI Key: GZRPNBMINJGORE-UHFFFAOYSA-N
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Description

2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including sulfonamide and methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach might include:

    Starting Material: Begin with a benzene derivative, such as 2,4-dimethylbenzenesulfonamide.

    N-Methylation: Introduce the N-methylmethanesulfonamido group through a nucleophilic substitution reaction.

    Isopropylation: Add the isopropyl group via Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals or materials.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylbenzenesulfonamide: Lacks the N-methylmethanesulfonamido and isopropyl groups.

    N-methylbenzenesulfonamide: Lacks the dimethyl and isopropyl groups.

    Isopropylbenzenesulfonamide: Lacks the N-methylmethanesulfonamido and dimethyl groups.

Uniqueness

2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4S2/c1-9(2)14-21(18,19)13-8-12(10(3)7-11(13)4)15(5)20(6,16)17/h7-9,14H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRPNBMINJGORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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